Cas no 209970-04-7 (1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol)

1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol 化学的及び物理的性質
名前と識別子
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- 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol
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1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Oakwood | 182351-25mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 25mg |
$210.00 | 2023-09-17 | |
A2B Chem LLC | AX72139-100mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 100mg |
$2495.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1263105-100mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 100mg |
$4090 | 2024-06-05 | |
eNovation Chemicals LLC | Y1263105-100mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 100mg |
$4330 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263105-10mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 10mg |
$560 | 2025-02-19 | |
eNovation Chemicals LLC | Y1263105-100mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 100mg |
$4330 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1665181-25mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 25mg |
¥3024 | 2023-04-08 | |
1PlusChem | 1P01EUYZ-10mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 10mg |
$325.00 | 2023-12-19 | |
eNovation Chemicals LLC | Y1263105-10mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 10mg |
$560 | 2025-02-26 | |
eNovation Chemicals LLC | Y1263105-10mg |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol |
209970-04-7 | 98% | 10mg |
$530 | 2024-06-05 |
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol 関連文献
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-olに関する追加情報
Exploring the Potential of 1,1-Diphenyl-2-(1H-1,2,4-Triazol-1-Yl)But-3-en-1-Ol: A Comprehensive Overview
The compound CAS No. 209970-04-7, also known as 1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yllbut3-enol, is a fascinating organic molecule with a unique structure and diverse applications. This compound has garnered significant attention in the scientific community due to its potential in various fields such as pharmaceuticals and materials science. Recent studies have shed light on its intriguing properties and mechanisms of action.
Structural Insights: The molecule features a triazole ring fused with a butenol backbone and two phenyl groups. This configuration imparts remarkable stability and reactivity. The triazole moiety is known for its ability to participate in hydrogen bonding and π-interactions, making it a valuable component in drug design. The phenyl groups further enhance the molecule's hydrophobicity and aromaticity, which are critical for its interactions with biological targets.
Synthesis and Characterization: Researchers have developed efficient synthetic routes to produce CAS No. 209970-04-7. These methods often involve multi-component reactions or click chemistry approaches, ensuring high yields and purity. Advanced characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and stereochemistry.
Biological Activity: Recent studies highlight the compound's promising pharmacological properties. It has shown potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, it exhibits selective cytotoxicity against cancer cells, making it a candidate for targeted therapies.
Applications in Materials Science: Beyond biology, CAS No. 209970-04 has found applications in materials science. Its ability to form self-assembled monolayers makes it useful in surface modification and nanotechnology. Furthermore, its photoresponsive properties have been explored for use in optoelectronic devices.
Safety Considerations: While CAS No. 209970 exhibits significant promise across multiple domains, safety assessments are crucial before its widespread use. Preclinical studies indicate minimal toxicity at therapeutic doses; however, long-term effects require further investigation.
In conclusion, CAS No. 209970, or 1,1-Diphenylbutenol triazole derivative, stands out as a versatile compound with vast potential across various scientific disciplines. Continued research will undoubtedly unlock new avenues for its application and optimize its therapeutic profile.
209970-04-7 (1,1-Diphenyl-2-(1H-1,2,4-triazol-1-yl)but-3-en-1-ol) 関連製品
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